Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate
Description
Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate is a structurally complex thiophene derivative featuring multiple functional groups. The core thiophene ring is substituted at positions 2, 3, 4, and 5 with:
- A cyclopropylcarbonylamino group (position 2),
- A methyl ester (position 3),
- A methyl group (position 4),
- A 2-toluidinocarbonyl group (position 5).
This compound is hypothesized to exhibit pesticidal or herbicidal activity due to structural similarities with urea- and carbamate-based agrochemicals (e.g., sulfonylureas like triflusulfuron methyl ester) that inhibit acetolactate synthase (ALS) in plants . Its synthesis likely follows methods analogous to Gewald thiophene synthesis, as seen in related compounds (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) involving ketones, sulfur, and cyanoacetates .
Properties
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-6-4-5-7-13(10)20-17(23)15-11(2)14(19(24)25-3)18(26-15)21-16(22)12-8-9-12/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUNDRWYYNMUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3CC3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopropylcarbonyl and toluidinocarbonyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
a. Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate (CAS: 350990-02-2)
- Structure: Lacks the cyclopropylcarbonyl and 2-toluidinocarbonyl groups but includes a 4-propylphenyl substituent at position 3.
- Properties : Higher molecular weight (289.39 g/mol) due to the bulky propylphenyl group .
b. 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Structure: Simpler ethyl ester with a phenyl group at position 5 and an amino group at position 2.
- Synthesis : Prepared via Gewald reaction, suggesting a scalable route for thiophene derivatives .
- Applications : Intermediate for heterocyclic pharmaceuticals or agrochemicals.
Functional Analogs
a. Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
- Structure : Contains a sulfonylurea bridge instead of the thiophene core.
- Activity: Inhibits ALS, disrupting branched-chain amino acid synthesis in plants .
- Key Difference : The thiophene core in the target compound may offer enhanced metabolic stability compared to triazine-based sulfonylureas.
b. Triazole Fungicides (e.g., Propiconazole)
- Structure : Features a 1,2,4-triazole ring linked to a dichlorophenyl group.
- Activity : Targets fungal cytochrome P450 enzymes.
- Comparison: The target compound’s urea moiety (2-toluidinocarbonyl) could mimic triazole binding but lacks the heterocyclic nitrogen-rich core critical for metal coordination .
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate is a compound belonging to the class of thiophene derivatives, which have shown significant biological activities in various studies. This article explores its biological activity, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which features a thiophene ring substituted with various functional groups. The presence of the cyclopropyl group and the carbonyl amine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Thiophene derivatives, including the compound , have been reported to exhibit a wide range of biological activities:
- Anti-cancer Activity : Research indicates that thiophene derivatives can induce apoptosis in cancer cells. For instance, a recent study demonstrated that a related thiophene compound exhibited cytotoxic effects on acute lymphoblastic leukemia cells through intrinsic apoptotic pathways, characterized by increased reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Inhibition of Cyclic Nucleotide Phosphodiesterases : The compound's structural analogs have been shown to suppress cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in various cell lines. This suppression is associated with potential therapeutic effects against conditions like secretory diarrhea and polycystic kidney disease .
The mechanisms through which this compound exerts its biological effects include:
- Phosphodiesterase Inhibition : The compound may act as a non-selective phosphodiesterase (PDE) inhibitor, leading to decreased levels of cAMP and cGMP . This action can modulate signaling pathways involved in cell proliferation and apoptosis.
- Induction of Apoptosis : Similar thiophene derivatives have been shown to activate intrinsic apoptotic pathways. The induction of ROS plays a critical role in this process, leading to mitochondrial depolarization and subsequent cell death .
- Cellular Signaling Modulation : The interaction with G-protein-coupled receptors (GPCRs) may also contribute to its biological activity by altering downstream signaling cascades .
Case Studies
Several case studies highlight the effectiveness of thiophene derivatives in clinical and preclinical settings:
- Study on Acute Lymphoblastic Leukemia : A recent investigation into a thiophene derivative demonstrated its ability to induce significant cytotoxicity against CCRF-CEM cells, with an IC50 value indicating potent activity at low concentrations. The study utilized differential nuclear staining assays to confirm cell death mechanisms .
- Cyclic Nucleotide Suppression : In vitro studies conducted on various cell lines revealed that certain analogs of thiophenecarboxylates could suppress cAMP levels effectively, suggesting their potential use in treating diseases characterized by dysregulated cyclic nucleotide signaling .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
